molecular formula C11H19IN2O B2396583 3-(sec-butoxymethyl)-4-iodo-1-propyl-1H-pyrazole CAS No. 1856095-13-0

3-(sec-butoxymethyl)-4-iodo-1-propyl-1H-pyrazole

Cat. No.: B2396583
CAS No.: 1856095-13-0
M. Wt: 322.19
InChI Key: YXUCSTDXKDVBLA-UHFFFAOYSA-N
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Description

3-(sec-butoxymethyl)-4-iodo-1-propyl-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a sec-butoxymethyl group at the 3-position, an iodine atom at the 4-position, and a propyl group at the 1-position of the pyrazole ring. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(sec-butoxymethyl)-4-iodo-1-propyl-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 3-(sec-butoxymethyl)-1-propyl-1H-pyrazole with iodine in the presence of a suitable oxidizing agent. The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, continuous flow reactors and automated synthesis platforms can be employed to enhance production efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(sec-butoxymethyl)-4-iodo-1-propyl-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 4-position can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction of the compound can lead to the removal of the iodine atom or the reduction of other functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used. The reactions are usually performed in acidic or basic media.

    Reduction Reactions: Reducing agents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be employed. The reactions are conducted under an inert atmosphere to prevent oxidation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrazole, while oxidation with potassium permanganate can introduce a carbonyl group at the 4-position.

Scientific Research Applications

3-(sec-butoxymethyl)-4-iodo-1-propyl-1H-pyrazole has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules

    Biology: The compound can be used as a probe to study biological processes involving pyrazole derivatives. It may also serve as a ligand for binding studies with proteins and enzymes.

    Medicine: Research on this compound may lead to the development of new pharmaceuticals. Its potential biological activity can be explored for therapeutic applications.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(sec-butoxymethyl)-4-iodo-1-propyl-1H-pyrazole depends on its interaction with molecular targets. The compound may act as an inhibitor or activator of specific enzymes or receptors. The presence of the iodine atom and the sec-butoxymethyl group can influence its binding affinity and selectivity. Detailed studies on its molecular targets and pathways involved are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 3-(sec-butoxymethyl)-4-bromo-1-propyl-1H-pyrazole
  • 3-(sec-butoxymethyl)-4-chloro-1-propyl-1H-pyrazole
  • 3-(sec-butoxymethyl)-4-fluoro-1-propyl-1H-pyrazole

Uniqueness

3-(sec-butoxymethyl)-4-iodo-1-propyl-1H-pyrazole is unique due to the presence of the iodine atom at the 4-position. Iodine is a larger halogen compared to bromine, chlorine, and fluorine, which can affect the compound’s reactivity and binding properties. The sec-butoxymethyl group also contributes to its distinct chemical behavior, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(butan-2-yloxymethyl)-4-iodo-1-propylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19IN2O/c1-4-6-14-7-10(12)11(13-14)8-15-9(3)5-2/h7,9H,4-6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXUCSTDXKDVBLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)COC(C)CC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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